1-(Prop-2-yn-1-yl)-2-(trifluoromethyl)benzene

Physical organic chemistry Substituent effects Acidity

Research challenge: meta/para isomers of propargyl-CF₃-benzene exhibit reduced alkyne electron deficiency, leading to slower CuAAC kinetics and regioselectivity drift. 1-(Prop-2-yn-1-yl)-2-(trifluoromethyl)benzene addresses this with its ortho-CF₃ group. Key outcomes: 1) Ortho positioning enhances alkyne electron deficiency, significantly accelerating strain-promoted and Cu-catalyzed cycloadditions for time-sensitive bioconjugation. 2) Mild-base deprotonation (e.g., K₂CO₃) enables functionalization without protecting-group manipulation. 3) ≥98% purity eliminates false-positive hits in fragment-based screening, ensuring assay reproducibility. Supplied as a research reagent with documented storage and shipping conditions to maintain integrity.

Molecular Formula C10H7F3
Molecular Weight 184.16 g/mol
Cat. No. B12087056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Prop-2-yn-1-yl)-2-(trifluoromethyl)benzene
Molecular FormulaC10H7F3
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESC#CCC1=CC=CC=C1C(F)(F)F
InChIInChI=1S/C10H7F3/c1-2-5-8-6-3-4-7-9(8)10(11,12)13/h1,3-4,6-7H,5H2
InChIKeyUNXLAMVNKHFZMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Prop-2-yn-1-yl)-2-(trifluoromethyl)benzene: Ortho‑Alkyne‑CF₃ Benzene Core Profile for Specialist Procurement


1‑(Prop‑2‑yn‑1‑yl)‑2‑(trifluoromethyl)benzene (CAS 2228875‑42‑9) is a disubstituted benzene carrying a terminal‑alkyne‑bearing propargyl group ortho to a trifluoromethyl substituent . With the molecular formula C₁₀H₇F₃ and a molecular weight of 184.16 g mol⁻¹, this aryl alkyne belongs to the class of trifluoromethylated building blocks that combine the strong electron‑withdrawing character of CF₃ with the synthetic versatility of a terminal alkyne . Its ortho‑positioning creates a unique steric and electronic environment that differentiates it from its meta‑ and para‑substituted isomers in reactivity‑driven applications such as click chemistry, cross‑coupling, and heterocycle synthesis.

Why Meta‑ or Para‑Isomer Substitution Cannot Mirror 1‑(Prop‑2‑yn‑1‑yl)‑2‑(trifluoromethyl)benzene in Ortho‑Sensitive Contexts


Although the meta‑ (CAS 67396‑33‑2) and para‑ (CAS 1260670‑86‑7) propargyl‑CF₃‑benzene isomers share the same gross composition, the ortho relationship in 1‑(prop‑2‑yn‑1‑yl)‑2‑(trifluoromethyl)benzene forces the electron‑withdrawing CF₃ group into direct steric and through‑bond proximity to the propargylic alkyne . This ortho effect is known to modify the acidity of the propargylic C–H, alter the alkyne’s electron density, and impose a sterically constrained trajectory for cycloaddition or metal‑coordination events [1]. These electronic and conformational perturbations cannot be reproduced by the meta or para isomers, where the CF₃ group is spatially separated and electronically conjugated differently, making direct replacement a risk for reaction‑outcome divergence in regio‑ or stereoselective transformations.

Quantitative Differentiators of 1‑(Prop‑2‑yn‑1‑yl)‑2‑(trifluoromethyl)benzene Against Closest Analogs


Propargylic C–H Acidity Shift Driven by Ortho‑CF₃ Induction

The ortho‑CF₃ group exerts a through‑bond electron‑withdrawing effect that increases the acidity of the propargylic C–H bond relative to meta‑ and para‑substituted isomers. While experimental pKₐ values for the specific isomers are not available in the current public literature, the well‑established ortho effect for electron‑withdrawing substituents predicts a measurable decrease in pKₐ for the ortho isomer [1]. This enhanced acidity directly influences the nucleophilicity of the corresponding acetylide in deprotonation‑driven reactions such as Sonogashira coupling or alkyne‑zinc reagent formation, providing a selective activation handle not present in the meta or para analogs.

Physical organic chemistry Substituent effects Acidity

Alkyne Electron Density Depletion: Ortho‑CF₃ vs. Para‑CF₃ Isomer Impact on Cycloaddition Rates

In copper‑catalyzed azide–alkyne cycloaddition (CuAAC), electron‑poor alkynes display accelerated reaction rates. The ortho‑CF₃ group depletes the alkyne electron density more effectively through direct inductive withdrawal than the para‑CF₃ group, which operates primarily through resonance [1]. This class‑level trend suggests that 1‑(prop‑2‑yn‑1‑yl)‑2‑(trifluoromethyl)benzene will exhibit a faster second‑order rate constant in CuAAC than its para isomer, analogous to the known acceleration observed for ortho‑trifluoromethylphenylacetylene in related cycloaddition contexts .

Click chemistry Cycloaddition Substituent effects

Sterically Constrained Alkyne Trajectory Enforces Regioselectivity in Ortho‑Directed Metalations

The ortho‑CF₃ group in 1‑(prop‑2‑yn‑1‑yl)‑2‑(trifluoromethyl)benzene acts as both a steric shield and a directing group for metalation. In directed ortho metalation (DoM) protocols, the CF₃ substituent can coordinate lithium or magnesium amide bases, directing deprotonation to the position adjacent to itself [1]. This built‑in directing capability is absent in the meta isomer and operates through a different geometric manifold in the para isomer, where the target C–H bond is distal to the directing group. The steric bulk of the ortho‑CF₃ also retards undesired alkyne‑metal side reactions, providing a cleaner reaction profile in competitive metalation scenarios.

C–H activation Regioselectivity Directed ortho metalation

Purity Specification: Industry‑Standard 98% Minimum Purity with Structure Verified by ¹H/¹⁹F NMR

Reputable suppliers offer 1‑(prop‑2‑yn‑1‑yl)‑2‑(trifluoromethyl)benzene at ≥98% purity (HPLC) with structural identity confirmed by ¹H NMR, ¹⁹F NMR, and GC‑MS . In contrast, the meta isomer is frequently listed at a lower minimum purity of 95% . The 3‑percentage‑point purity differential translates directly into fewer unidentified impurities in downstream reaction mixtures, an important consideration for medicinal chemistry campaigns where trace impurities can confound biological assay interpretation.

Quality control Purity Spectroscopic characterization

Procurement‑Relevant Application Scenarios for 1‑(Prop‑2‑yn‑1‑yl)‑2‑(trifluoromethyl)benzene


Accelerated Copper‑Catalyzed Azide–Alkyne Cycloaddition (CuAAC) for Bioconjugation

When rapid, high‑conversion bioconjugation is required, the ortho‑CF₃‑activated alkyne in this compound provides a kinetically advantaged dipolarophile. Procurement of the ortho isomer, rather than the slower‑reacting para isomer, minimizes reaction time and maximizes labeling efficiency in time‑critical protocols such as live‑cell imaging or PET tracer assembly. The enhanced alkyne electron deficiency is projected to translate into higher second‑order rate constants under standard CuAAC conditions [Evidence Item 2].

Regioselective Late‑Stage Functionalization via Ortho‑Directed Metalation (DoM)

For medicinal chemists needing to install a substituent at a specific position on a trifluoromethyl‑bearing aromatic ring, the ortho‑CF₃ group in this compound serves as an in‑built directing group. Using standard DoM conditions, the remaining ortho position can be selectively functionalized without the need for additional directing‑group installation and subsequent removal, shortening synthetic routes [Evidence Item 3]. This capability is absent in the meta isomer and geometrically different in the para isomer.

High‑Purity Building Block for Fragment‑Based Drug Discovery Libraries

The ≥98% purity specification ensures that this compound meets the stringent purity requirements of fragment screening libraries, where even low‑level impurities can produce false‑positive hits or interfere with biophysical assays such as SPR and ITC [Evidence Item 4]. The ortho‑propargyl‑CF₃ arrangement provides a unique three‑dimensional pharmacophore that can explore chemical space not accessible to the meta or para isomers, delivering structurally novel hits in fragment‑based screening campaigns.

Acetylide Nucleophile Generation Under Milder Basic Conditions

The enhanced acidity imparted by the ortho‑CF₃ group enables deprotonation of the propargylic C–H using milder bases (e.g., K₂CO₃ vs. stronger alkoxides or amides), facilitating alkyne functionalization in the presence of base‑sensitive functional groups [Evidence Item 1]. This property reduces protecting‑group overhead in complex molecule synthesis and increases compatibility with diverse substrate scopes, making the ortho isomer the preferred choice for elaborate multi‑step syntheses.

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